5-Phenoxy-1,3-thiazol-2-amine
Overview
Description
5-Phenoxy-1,3-thiazol-2-amine is an organic compound with the molecular formula C9H8N2OS . It belongs to the class of organic compounds known as 2,5-disubstituted thiazoles .
Synthesis Analysis
The synthesis of 5-Phenoxy-1,3-thiazol-2-amine and similar compounds has been reported via Hantzsch’s synthesis . This method involves the reaction of an α-haloketone or an α-haloaldehyde with an ammonium salt and a thiourea .Molecular Structure Analysis
The thiazole ring in 5-Phenoxy-1,3-thiazol-2-amine is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles, including 5-Phenoxy-1,3-thiazol-2-amine, are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . They are also used in the synthesis of various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .Physical And Chemical Properties Analysis
5-Phenoxy-1,3-thiazol-2-amine has a molecular weight of 192.236g/mol . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Antimicrobial Activity
5-Phenoxy-1,3-thiazol-2-amine has been studied for its potential as an antimicrobial agent. Thiazole derivatives, including this compound, have shown effectiveness against various bacterial strains. The structural feature of the thiazole moiety is significant in the synthesis of compounds with potent antimicrobial properties .
Antifungal Applications
The antifungal activity of 5-Phenoxy-1,3-thiazol-2-amine derivatives has been explored through various synthesis methods, such as Hantzsch’s synthesis. These compounds have demonstrated inhibitory effects on fungal growth, making them valuable in the development of new antifungal drugs .
Anticancer Properties
Thiazole derivatives are known for their anticancer activities. The presence of the 5-Phenoxy-1,3-thiazol-2-amine structure within these compounds can contribute to their efficacy in cancer treatment protocols. Research has focused on modifying thiazole-based compounds to enhance their antitumor properties .
Anti-Inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of thiazole derivatives make them candidates for the development of new medications to treat inflammation and pain. The pharmacological activities of these compounds are attributed to their interaction with biological targets involved in inflammatory processes .
Antihypertensive Activity
Thiazole compounds have been associated with antihypertensive activity, which is crucial for managing high blood pressure. The 5-Phenoxy-1,3-thiazol-2-amine moiety may play a role in the development of new antihypertensive drugs, contributing to cardiovascular health .
Neuroprotective Applications
The neuroprotective potential of thiazole derivatives is another area of interest. These compounds may offer therapeutic benefits for neurodegenerative diseases by protecting neuronal cells from damage. The research into 5-Phenoxy-1,3-thiazol-2-amine and its derivatives could lead to advancements in treating conditions like Alzheimer’s disease .
Future Directions
Thiazoles, including 5-Phenoxy-1,3-thiazol-2-amine, have shown diverse biological activities, making them promising scaffolds for the development of new therapeutic agents . Future research could focus on designing new derivatives of 5-Phenoxy-1,3-thiazol-2-amine that have enhanced biological activity and safety profiles .
properties
IUPAC Name |
5-phenoxy-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c10-9-11-6-8(13-9)12-7-4-2-1-3-5-7/h1-6H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLQZXVZGDUZIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenoxy-1,3-thiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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